molecular formula C19H25NO3 B4558092 3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B4558092
M. Wt: 315.4 g/mol
InChI Key: FGHCKURSFXJJHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclic compounds akin to "3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid" involves intricate steps that are tailored to achieve conformational locking and introduce desired functional groups. The synthesis and X-ray crystal structures of related bicyclic amino acids demonstrate how placement of functional groups in specific stereoisomers can render molecules conformationally locked, embedding pharmacophoric groups within the bicyclic core (Vorberg, Trapp, Carreira, & Müller, 2017).

Molecular Structure Analysis

The molecular structure of bicyclic compounds is characterized by a core that can adopt a boat-like conformation, largely unaffected by various substitution patterns. The study of syn and anti stereoisomers with N-Boc-amino groups has provided insights into the conformational preferences of these molecules, demonstrating how structural modifications can impact the overall shape and electronic distribution of the molecule (Vorberg et al., 2017).

Chemical Reactions and Properties

Bicyclic compounds exhibit a range of chemical reactivities depending on their functional groups and structural features. For example, the conjugate halo- and mercuroazidation reactions have been utilized to introduce azido groups and other substituents into the bicyclic framework, showcasing the compound's versatility in undergoing chemical transformations (Vasin, Korovin, & Razin, 2016).

Physical Properties Analysis

The physical properties of "3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid" and similar compounds are deeply influenced by their molecular structure. The intrinsic property of the bicyclo[3.2.0]heptane core to favor a boat-like conformation plays a significant role in determining the compound's solubility, melting point, and other physical characteristics. These properties are crucial for understanding the compound's behavior in various solvents and conditions (Vorberg et al., 2017).

Chemical Properties Analysis

The chemical properties of bicyclic amino acids are shaped by their unique structural attributes, which influence their reactivity and interactions with other molecules. The conformational locking achieved through specific stereochemistry enables these compounds to exhibit selective reactivity, making them valuable scaffolds in medicinal chemistry and organic synthesis (Vorberg et al., 2017).

Scientific Research Applications

Conformational Analysis and Design

Bicyclo[3.2.0]heptane Core for Pharmacophoric Conformational Locking : Research led by Vorberg et al. (2017) has shown that bicyclo[3.2.0]heptane cores can be utilized for conformationally locking pharmacophoric groups, such as N-Boc-protected γ-aminobutyric acid (GABA), within a bicyclic core. This study highlights the core's ability to favor a boat-like conformation, useful in the design of molecules with spatial and directional fixation of pharmacophoric groups, potentially including the compound (Vorberg, Trapp, Carreira, & Müller, 2017).

Synthesis and Application in Amino Acid Derivatives

Asymmetric Synthesis via Aza‐Diels‐Alder Reactions : The work by Waldmann and Braun (1991) explores the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions, showcasing a method for creating asymmetric cycloadducts. This process demonstrates the compound's potential as a precursor in synthesizing novel amino acid derivatives with specific stereochemical configurations (Waldmann & Braun, 1991).

Transport System Discrimination

Improving Discriminations Among Transport Systems : Research by Christensen et al. (1969) utilized a bicyclic amino acid, structurally similar to the compound , to discriminate among amino acid transport systems in various cells and tissues. This application underscores the potential of using such compounds to understand and possibly manipulate transport mechanisms in biological systems (Christensen, Handlogten, Lam, Tager, & Zand, 1969).

Chemical Synthesis Innovations

Development of Bicyclic Analogues of γ-Aminobutyric Acid : Petz and Wanner (2013) detail the synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and derivatives as analogues of γ-aminobutyric acid (GABA), highlighting a key step involving a sensitized intermolecular [2+2] photocycloaddition. This work illustrates the chemical versatility of bicyclic compounds for synthesizing structurally complex and biologically relevant molecules (Petz & Wanner, 2013).

Radical Chemistry and Polymer Synthesis

Air-persistent Monomeric (Amino)(Carboxy) Radicals : A study by Mahoney et al. (2015) reports on the synthesis of monomeric (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes, demonstrating their stability in air. This research could offer insights into developing new radical species for polymerization processes or materials science applications involving the compound of interest (Mahoney, Martin, Thomas, Moore, Rheingold, & Bertrand, 2015).

properties

IUPAC Name

3-(4-phenylbutylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c21-18(16-14-9-10-15(12-14)17(16)19(22)23)20-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,14-17H,4-5,8-12H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHCKURSFXJJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NCCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
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3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

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